3-methyl-N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)-4-(3-methylphenyl)piperazine-1-carbothioamide
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Overview
Description
3-METHYL-N-[4-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-6-YL]-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the quinoline moiety with a piperazine ring and a morpholine group, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 3-METHYL-N-[4-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-6-YL]-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE involves multiple steps. One common synthetic route starts with the preparation of the quinoline derivative, which is then reacted with a piperazine derivative under specific conditions to form the desired compound. The reaction typically involves the use of solvents such as ethanol or methanol and catalysts like sodium carbonate . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The morpholine group can further modulate the compound’s pharmacokinetic properties . These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine and mefloquine, which are known for their antimalarial activity. Compared to these compounds, 3-METHYL-N-[4-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-6-YL]-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE has a more complex structure, which may confer unique biological activities and therapeutic potential . The presence of the piperazine and morpholine groups distinguishes it from simpler quinoline derivatives, potentially enhancing its pharmacological properties.
Properties
CAS No. |
901238-25-3 |
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Molecular Formula |
C27H33N5OS |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
3-methyl-N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)-4-(3-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C27H33N5OS/c1-19-5-4-6-23(15-19)32-10-9-31(18-21(32)3)27(34)28-22-7-8-25-24(17-22)20(2)16-26(29-25)30-11-13-33-14-12-30/h4-8,15-17,21H,9-14,18H2,1-3H3,(H,28,34) |
InChI Key |
XCWUCDWPCLCBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=S)NC3=CC4=C(C=C3)N=C(C=C4C)N5CCOCC5 |
Origin of Product |
United States |
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